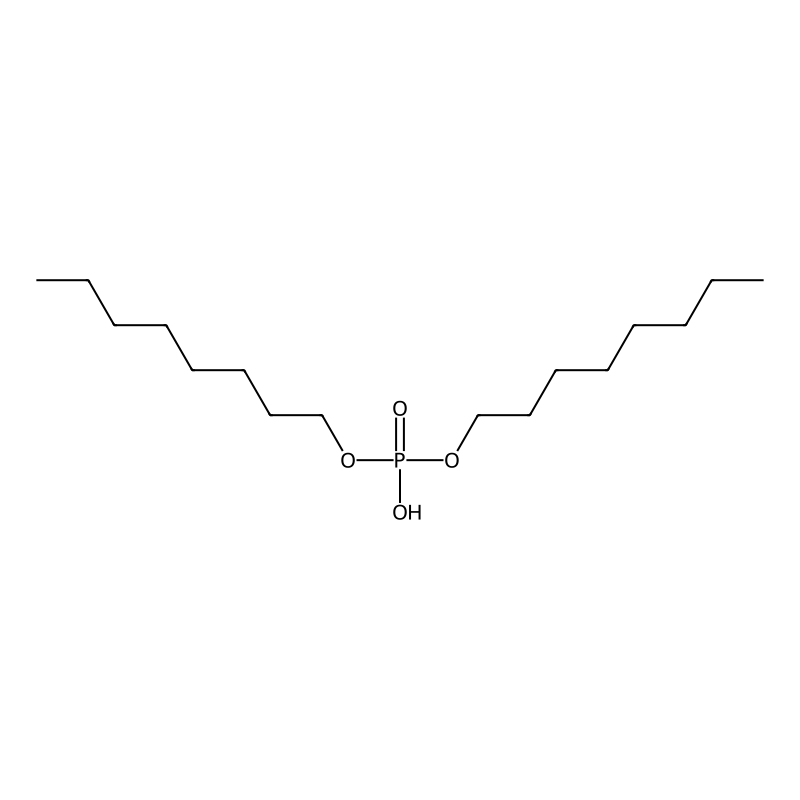Dioctyl phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Solvent and Extraction Media:
- DOP exhibits good solvency properties for various organic compounds, making it useful in dissolving and extracting them for further analysis.
- It is often used in liquid-liquid extraction processes to separate target compounds from complex mixtures. For instance, researchers have employed DOP to extract lanthanide ions from aqueous solutions for subsequent purification and characterization [].
Analytical Chemistry:
- DOP's ability to form complexes with certain metal ions makes it valuable in ion chromatography. In this technique, DOP-coated stationary phases separate metal ions based on their differing interactions with the DOP ligands. This allows for the identification and quantification of various metal species in a sample [].
Material Science:
- DOP can be used as a plasticizer in some materials, improving their flexibility and workability. Researchers have also explored DOP's potential applications in polymer synthesis and the development of flame retardants [, ].
Biological Research:
Dioctyl phosphate is an organic compound with the molecular formula . It is classified as an organophosphate and is characterized by its two octyl groups attached to a phosphate group. This compound is typically a colorless to yellowish liquid with a mild odor and is known for its properties as a plasticizer and surfactant. Dioctyl phosphate is soluble in organic solvents but has limited solubility in water, which makes it useful in various industrial applications.
Dioctyl phosphate exhibits biological activity that has drawn attention in toxicological studies. It has been shown to have potential endocrine-disrupting effects, which may impact reproductive health. Studies have indicated that exposure to dioctyl phosphate can lead to alterations in hormone levels and reproductive functions in animal models. Furthermore, its use as a plasticizer raises concerns about leaching into food products and the environment, necessitating further research on its long-term biological effects .
Dioctyl phosphate is synthesized primarily through the reaction of phosphoric acid with octanol. The process involves the esterification of phosphoric acid with octanol under controlled conditions, often utilizing catalysts to facilitate the reaction. Other methods may include transesterification of other phosphate esters or the reaction of phosphorus oxychloride with octanol, followed by hydrolysis .
Dioctyl phosphate finds extensive applications across various industries:
- Plasticizer: Widely used in the production of flexible polyvinyl chloride (PVC) plastics.
- Surfactant: Acts as an emulsifier and dispersing agent in formulations.
- Corrosion Inhibitor: Employed in coatings and treatments for metal surfaces.
- Intermediate: Serves as a precursor for synthesizing other chemical compounds.
- Additive: Used in lubricants and hydraulic fluids to enhance performance .
Research on dioctyl phosphate has focused on its interactions with other chemicals and biological systems. Interaction studies have demonstrated that dioctyl phosphate can affect the solubility and stability of various compounds when used as an additive. In biological contexts, it has been shown to interact with endocrine systems, potentially disrupting hormonal balance due to its structural similarity to natural hormones .
Dioctyl phosphate shares structural similarities with several other organophosphate compounds. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Diethyl phosphate | Smaller alkyl groups; used primarily as a solvent | |
| Dodecyl phosphate | Longer alkyl chain; used in surfactants | |
| Tris(2-ethylhexyl) phosphate | Larger structure; excellent plasticizer properties |
Dioctyl phosphate's unique two-octyl structure gives it specific properties that make it particularly effective as a plasticizer compared to shorter-chain or longer-chain analogs. Its balance between hydrophobicity and functionality allows for versatile applications in both industrial and consumer products .
Physical Description
COLOURLESS OR AMBER LIQUID.
XLogP3
Flash Point
Density
LogP
Melting Point
Related CAS
19045-78-4 (potassium salt)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 26 of 27 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Corrosive
Other CAS
3115-39-7
298-07-7
Wikipedia
General Manufacturing Information
Phosphoric acid, dioctyl ester: ACTIVE
Phosphoric acid, di-C8-14-alkyl esters: ACTIVE








